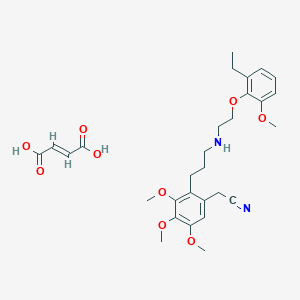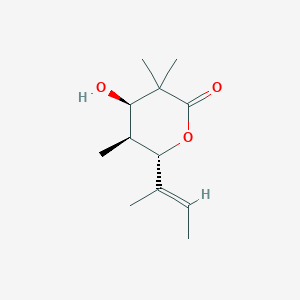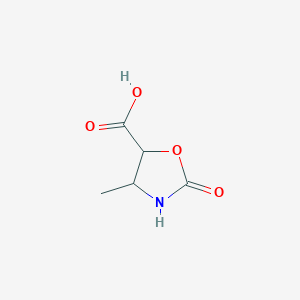
4-Methyl-2-oxooxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxooxazolidine-5-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOCA is a cyclic amino acid derivative that is used in various research applications, including as a building block for peptide synthesis, as a reagent for protein modification, and as a probe for protein-ligand interactions.
Mecanismo De Acción
4-Methyl-2-oxooxazolidine-5-carboxylic acid modifies proteins by reacting with lysine residues through the formation of a stable amide bond. This modification can alter the biochemical and physiological properties of the protein, including its stability, activity, and binding properties. The modification can also affect the protein's interactions with other proteins and molecules.
Biochemical and Physiological Effects:
This compound-modified proteins have been shown to have altered biochemical and physiological properties. For example, this compound modification of the protein ubiquitin has been shown to increase its stability and alter its interactions with other proteins. Additionally, this compound modification of the protein histone H2B has been shown to affect its binding to DNA and alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-2-oxooxazolidine-5-carboxylic acid in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the effects of specific modifications on protein function. However, this compound modification can also have unintended effects on protein function and can be difficult to control. Additionally, this compound is toxic and can be hazardous to handle, requiring proper safety precautions.
Direcciones Futuras
There are several future directions for 4-Methyl-2-oxooxazolidine-5-carboxylic acid research. One area of interest is the development of new methods for this compound modification of proteins, including the use of this compound analogs and alternative modification strategies. Additionally, this compound-modified proteins could be used in drug discovery and development, as well as in the study of disease mechanisms. Finally, this compound could be used in the development of new materials and biomaterials, including the modification of surfaces and the creation of new polymers.
Métodos De Síntesis
4-Methyl-2-oxooxazolidine-5-carboxylic acid can be synthesized through the reaction of 2-oxo-5-hydroxyproline with methyl isocyanate. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxooxazolidine-5-carboxylic acid is used in various scientific research applications, including as a building block for peptide synthesis. It is also used as a reagent for protein modification, specifically for the modification of lysine residues in proteins. Additionally, this compound is used as a probe for protein-ligand interactions, allowing researchers to study the binding properties of proteins to ligands.
Propiedades
Número CAS |
118125-39-6 |
|---|---|
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8) |
Clave InChI |
HLEWENVVLNOPPW-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C(=O)O |
SMILES canónico |
CC1C(OC(=O)N1)C(=O)O |
Sinónimos |
5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



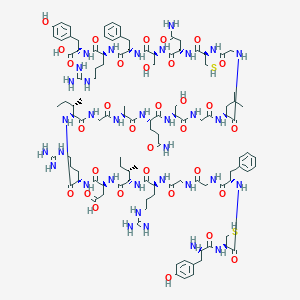
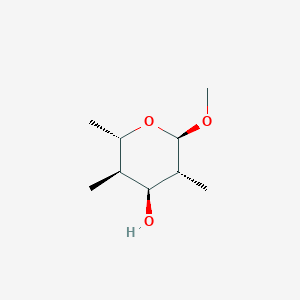
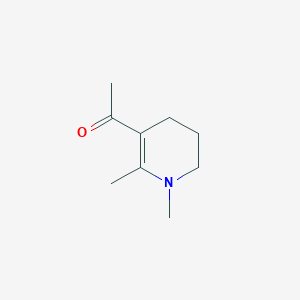

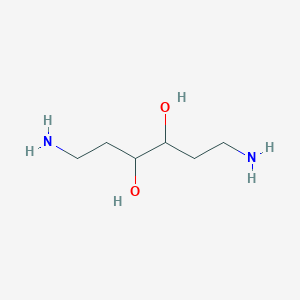
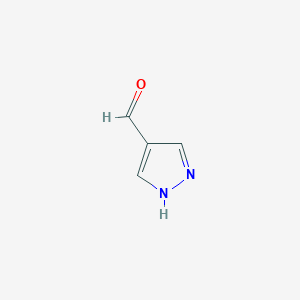
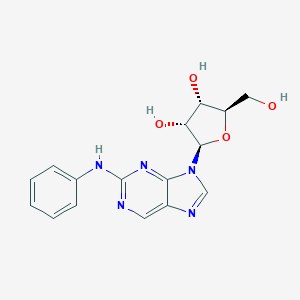
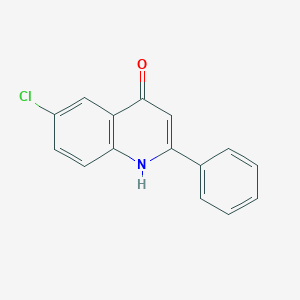
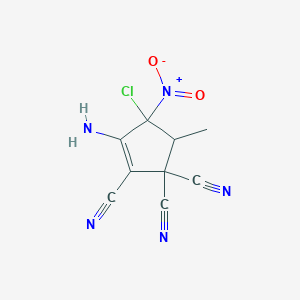
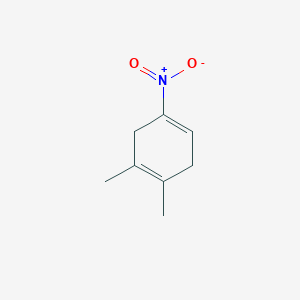
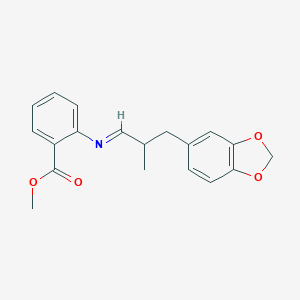
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
